An In-depth Technical Guide to Okanin-4'-O-glucoside: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Okanin-4'-O-glucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin-4'-O-glucoside is a naturally occurring chalcone glycoside. Chalcones are a class of flavonoids characterized by an open C3 bridge between two aromatic rings, and they are known for their diverse biological activities. Okanin-4'-O-glucoside, as a glycoside derivative of okanin, is found in various plant species, notably within the Bidens genus, which has a history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Okanin-4'-O-glucoside, with a focus on its potential as a therapeutic agent. While direct experimental data for Okanin-4'-O-glucoside is limited in some areas, this guide also incorporates information from its aglycone, okanin, to provide a more complete picture of its potential pharmacological profile.
Chemical Structure and Properties
Okanin-4'-O-glucoside is structurally composed of an okanin aglycone linked to a glucose molecule at the 4'-position via an O-glycosidic bond.
Chemical Structure:
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one[1]
-
Molecular Formula: C₂₁H₂₂O₁₁[1]
-
SMILES: C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 450.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 450.11621151 Da | PubChem[1] |
| XLogP3 | -1.4 | Computed, PubChem |
| Hydrogen Bond Donor Count | 8 | Computed, PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | Computed, PubChem[1] |
| Rotatable Bond Count | 6 | Computed, PubChem[1] |
| Topological Polar Surface Area | 197 Ų | Computed, PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectral Data
Detailed experimental ¹H and ¹³C NMR data for Okanin-4'-O-glucoside are not available in the cited literature. However, the spectral data for its aglycone, okanin, can provide valuable insights for structural confirmation.
Biological Activities and Signaling Pathways
While direct studies on the biological activities of Okanin-4'-O-glucoside are scarce, extensive research on its aglycone, okanin, reveals significant anti-inflammatory and antioxidant properties. It is plausible that Okanin-4'-O-glucoside may exhibit similar activities, potentially acting as a prodrug that releases okanin upon hydrolysis in the body.
Anti-inflammatory Activity
Okanin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
1. Inhibition of the TLR4/NF-κB Signaling Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Okanin has been demonstrated to inhibit this pathway by:
-
Suppressing the expression of TLR4.
-
Inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
-
Preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: Postulated inhibition of the TLR4/NF-κB pathway by the aglycone of Okanin-4'-O-glucoside.
2. Activation of the Nrf2/HO-1 Antioxidant Pathway:
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties. Okanin has been found to induce the nuclear translocation of Nrf2, thereby upregulating HO-1 expression and contributing to its anti-inflammatory effects.
Caption: Postulated activation of the Nrf2/HO-1 pathway by the aglycone of Okanin-4'-O-glucoside.
Antioxidant Activity
The antioxidant potential of flavonoids is a well-established property. While direct antioxidant assays on Okanin-4'-O-glucoside are not extensively reported, its structural features, particularly the presence of multiple hydroxyl groups on the aromatic rings of the okanin moiety, suggest a strong capacity to scavenge free radicals.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of Okanin-4'-O-glucoside. These protocols are based on standard methods used for flavonoids and can be adapted for specific research needs.
In Vitro Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay):
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Okanin-4'-O-glucoside for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
2. Western Blot Analysis for NF-κB Pathway Proteins:
-
Objective: To determine the effect of Okanin-4'-O-glucoside on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, nuclear p65).
-
Methodology:
-
Treat cells with Okanin-4'-O-glucoside and/or LPS as described for the Griess assay.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
In Vitro Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of Okanin-4'-O-glucoside.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Methodology:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol or PBS to a specific absorbance.
-
Add various concentrations of Okanin-4'-O-glucoside to the ABTS radical solution.
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
-
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for investigating the anti-inflammatory and antioxidant properties of Okanin-4'-O-glucoside.
Caption: A generalized workflow for screening the biological activities of Okanin-4'-O-glucoside.
Conclusion
Okanin-4'-O-glucoside is a promising natural product with a chemical structure that suggests significant therapeutic potential, particularly in the areas of inflammation and oxidative stress. While direct experimental evidence for the glucoside is still emerging, the well-documented anti-inflammatory and antioxidant activities of its aglycone, okanin, provide a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB and Nrf2 by okanin highlights the potential mechanisms through which Okanin-4'-O-glucoside may exert its effects. Future research should focus on the isolation and full characterization of Okanin-4'-O-glucoside, including detailed NMR analysis and the determination of its physicochemical properties. Furthermore, comprehensive in vitro and in vivo studies are warranted to elucidate the specific biological activities and mechanisms of action of the glycoside itself, which will be crucial for its potential development as a novel therapeutic agent.
